4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Description
4-Ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl core and two distinct N-substituents: a furan-3-ylmethyl group and a 2-methoxyethyl chain.
Properties
IUPAC Name |
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-14-4-6-16(7-5-14)17(19)18(9-11-20-2)12-15-8-10-21-13-15/h4-8,10,13H,3,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHMVRNWUNJTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting 4-ethylbenzoic acid with an appropriate amine, such as furan-3-ylmethylamine, under suitable reaction conditions. This reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), in an organic solvent like dichloromethane.
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Introduction of the 2-Methoxyethyl Group: : The next step involves the introduction of the 2-methoxyethyl group through an alkylation reaction. This can be achieved by reacting the intermediate product from the first step with 2-methoxyethyl chloride in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the furan-3-ylmethyl or 2-methoxyethyl groups can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized benzamide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or therapeutic context.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Benzamide Derivatives
Biological Activity
4-Ethyl-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a synthetic compound belonging to the benzamide family, characterized by its unique molecular structure which includes an ethyl group, a furan-3-ylmethyl group, and a 2-methoxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure influences its interaction with biological systems, potentially affecting various cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. It has demonstrated efficacy against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .
- Anticancer Activity : In a comparative study on various benzamide derivatives, this compound was found to exhibit a higher cytotoxic effect on MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to standard chemotherapeutics. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant therapeutic potential .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The furan and benzamide moieties are thought to facilitate binding to enzymes or receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes responsible for DNA replication or repair in cancer cells.
- Receptor Modulation : It could modulate receptor activity related to cell survival and proliferation, leading to enhanced apoptosis in malignant cells.
Comparative Analysis
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | Structure | Yes (MIC: 10–50 µg/mL) | Yes | MCF-7: 15, A549: 20 |
| Similar Benzamide Derivative | Structure | Moderate | Yes | MCF-7: 30, A549: 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
